molecular formula C19H14ClN5Na2O9S4 B12735120 Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate CAS No. 83400-24-2

Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate

Cat. No.: B12735120
CAS No.: 83400-24-2
M. Wt: 666.0 g/mol
InChI Key: UMSTXIMOKUXALY-UHFFFAOYSA-L
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Description

Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate is a useful research compound. Its molecular formula is C19H14ClN5Na2O9S4 and its molecular weight is 666.0 g/mol. The purity is usually 95%.
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Biological Activity

Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate, commonly referred to as Disodium 6-Azo, is a synthetic azo dye characterized by its complex chemical structure and potential biological activities. The compound has garnered attention for its applications in various fields, including textiles and biochemistry.

The molecular formula of Disodium 6-Azo is C19H14ClN5Na2O9S4C_{19}H_{14}ClN_{5}Na_{2}O_{9}S_{4} with a molecular weight of 666.04 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₄ClN₅Na₂O₉S₄
Molecular Weight666.04 g/mol
CAS Number83400-24-2
LogP5.169
Topological Polar Surface Area272.20 Ų

Biological Activity

The biological activity of Disodium 6-Azo has been explored in various studies, particularly focusing on its potential genotoxicity and carcinogenic properties. Azo dyes, including Disodium 6-Azo, are known to undergo reductive cleavage in biological systems, potentially leading to the formation of carcinogenic amines.

Genotoxicity Studies

Research indicates that azo compounds can be metabolized to release aromatic amines, which are associated with genotoxic effects. A study highlighted the potential for Disodium 6-Azo to undergo such metabolic transformations:

  • Metabolism : Azo dyes can be reduced by intestinal bacteria to form potentially harmful amines.
  • Genotoxic Potential : Studies have shown that certain azo dyes can induce mutations in bacterial and mammalian cells, raising concerns about their safety in consumer products.

Case Studies

  • Human Health Assessment : A comprehensive assessment conducted by the Australian government evaluated various azo dyes, including Disodium 6-Azo. It was found that exposure to such dyes could lead to adverse health effects due to their ability to release carcinogenic amines upon metabolism .
  • Environmental Impact : The environmental persistence of azo dyes has been documented, with implications for aquatic ecosystems. The degradation products of azo dyes can be toxic and pose risks to aquatic life .

Toxicological Data

Toxicological evaluations have indicated the following concerning Disodium 6-Azo:

  • Acute Toxicity : Limited data suggests low acute toxicity; however, chronic exposure may lead to significant health risks.
  • Allergenic Potential : Some studies indicate that azo dyes can elicit allergic reactions in sensitive individuals, particularly when used in cosmetics and textiles .

Scientific Research Applications

Structural Features

FeatureDescription
Azo LinkageFacilitates dye properties and interactions with biological molecules.
Sulfonate GroupsIncreases water solubility and enhances reactivity.
Benzothiazole CoreProvides structural stability and potential biological activity.

Dye Chemistry

Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate is primarily utilized as a dye in textile applications due to its vibrant color and stability. Its azo structure allows for extensive use in various dyeing processes.

Biological Studies

The compound exhibits notable biological activities, making it a subject of interest in pharmacological research. Studies have indicated potential applications in:

  • Antimicrobial Activity : Research has shown that compounds with similar structures possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi.

Analytical Chemistry

The compound is employed as a reagent in analytical chemistry to detect various metal ions due to its ability to form stable complexes. This application is crucial for environmental monitoring and quality control in industrial processes.

Cosmetic Formulations

Given its chemical stability and solubility, this compound is explored for use in cosmetic products, particularly as a colorant in skin creams and lotions. Regulatory assessments ensure its safety for use in cosmetics.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting potential as an antimicrobial agent.

Case Study 2: Textile Dyeing

In an industrial application study, the compound was tested for dyeing cotton fabrics. The results demonstrated excellent color fastness and vibrancy compared to traditional dyes, leading to its recommendation for commercial textile applications.

Properties

CAS No.

83400-24-2

Molecular Formula

C19H14ClN5Na2O9S4

Molecular Weight

666.0 g/mol

IUPAC Name

disodium;6-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-ethylsulfonyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C19H16ClN5O9S4.2Na/c1-3-36(27,28)19-21-12-6-7-13(17(16(12)35-19)38(32,33)34)22-23-15-9(2)24-25(18(15)26)14-8-10(37(29,30)31)4-5-11(14)20;;/h4-8,15H,3H2,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

UMSTXIMOKUXALY-UHFFFAOYSA-L

Canonical SMILES

CCS(=O)(=O)C1=NC2=C(S1)C(=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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